molecular formula C14H13ClO5 B1307955 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 853892-42-9

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid

Cat. No.: B1307955
CAS No.: 853892-42-9
M. Wt: 296.7 g/mol
InChI Key: UVRGNUAFJDCMAJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid typically involves the reaction of 6-chloro-3,4-dimethylcoumarin with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques and the use of specialized equipment to handle large-scale reactions .

Chemical Reactions Analysis

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid can be compared with other similar compounds, such as:

Biological Activity

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, with the CAS number 853892-42-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone moiety with a chloro and dimethyl substitution pattern, contributing to its unique biological properties. Its molecular formula is C14H13ClO5C_{14}H_{13}ClO_5, and it possesses a molecular weight of approximately 296.70 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₃ClO₅
Molecular Weight296.70 g/mol
CAS Number853892-42-9
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies suggest that the compound demonstrates bactericidal activity, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Gram-positive bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Escherichia coli>125

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal activity. It has been reported to inhibit biofilm formation in Candida albicans, demonstrating an IC50 value of 40 μg/mL, which is competitive with established antifungal agents .

Table 2: Antifungal Activity Against Candida albicans

Fungal StrainIC50 (μg/mL)
Candida albicans40

The mechanism by which this compound exerts its effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis in bacterial cells. This dual-action mechanism enhances its efficacy against resistant strains .

Case Studies

  • Study on Biofilm Inhibition : A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis. Results indicated a significant reduction in biofilm biomass when treated with concentrations as low as 31 μg/mL .
  • Comparative Study with Ciprofloxacin : In comparative studies, the compound showed superior activity against MRSA strains when compared to ciprofloxacin, particularly in biofilm disruption assays .

Properties

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-6-7(2)14(18)20-11-5-12(10(15)4-9(6)11)19-8(3)13(16)17/h4-5,8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRGNUAFJDCMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394030
Record name 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853892-42-9
Record name 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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